molecular formula C20H44O11P2 B609897 PEG5-bis-(ethyl phosphonate) CAS No. 1446282-28-5

PEG5-bis-(ethyl phosphonate)

Cat. No.: B609897
CAS No.: 1446282-28-5
M. Wt: 522.51
InChI Key: GAJCGHAUFHRSDD-UHFFFAOYSA-N
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Description

PEG5-bis-(ethyl phosphonate) is a polyethylene glycol (PEG) derived compound that serves as a PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade specific proteins. This compound is particularly useful in the synthesis of PROTACs due to its ability to link two ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG5-bis-(ethyl phosphonate) typically involves the reaction of polyethylene glycol with ethyl phosphonate groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of PEG5-bis-(ethyl phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PEG5-bis-(ethyl phosphonate) primarily undergoes esterification and substitution reactions. The ethyl phosphonate groups can react with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving PEG5-bis-(ethyl phosphonate) include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in solvents such as ethanol or water, depending on the desired product .

Major Products Formed

The major products formed from the reactions of PEG5-bis-(ethyl phosphonate) include various PEG derivatives with different functional groups. These derivatives are useful in a wide range of applications, including drug delivery and surface modifications .

Scientific Research Applications

PEG5-bis-(ethyl phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

PEG5-bis-(ethyl phosphonate) exerts its effects by serving as a linker in PROTACs. The PROTACs consist of two ligands connected by the PEG5-bis-(ethyl phosphonate) linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

Similar Compounds

  • PEG5-bis-(methyl phosphonate)
  • PEG5-bis-(propyl phosphonate)
  • PEG5-bis-(butyl phosphonate)

Uniqueness

PEG5-bis-(ethyl phosphonate) is unique due to its specific ethyl phosphonate groups, which provide enhanced solubility in both aqueous and organic solvents. This property makes it particularly useful in drug delivery systems and other applications where solubility is a critical factor .

Properties

IUPAC Name

1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJCGHAUFHRSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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